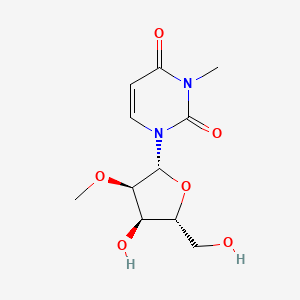
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, also known as 2,5-dimethyl-1H-imidazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 48-50°C. 2,5-dimethyl-1H-imidazole is a versatile reagent that has been used in a variety of organic syntheses and chemical reactions.
Aplicaciones Científicas De Investigación
Mechanisms of Lignin Model Compound Acidolysis
A study by Yokoyama (2015) delves into the acidolysis of lignin model compounds, highlighting the significant role of the γ-hydroxymethyl group in the mechanism. This research could inform the decomposition and utilization of lignin-derived compounds, potentially including structures similar to "1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol" (Yokoyama, 2015).
Novel Brominated Flame Retardants
Zuiderveen, Slootweg, and de Boer (2020) provide a critical review of the occurrence of novel brominated flame retardants (NBFRs) in various environments, discussing their registration, risks, and knowledge gaps. This review underscores the need for more research on the environmental fate and toxicity of such compounds, which could include "1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol" due to its structural motifs (Zuiderveen et al., 2020).
Ionic Liquids as Catalysts
The review by Chaugule, Tamboli, and Kim (2017) discusses the utilization of ionic liquids, including imidazolium-based ones, for carbon dioxide conversion into linear and cyclic carbonates. This highlights potential applications of "1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol" in catalysis or as a precursor for ionic liquid synthesis (Chaugule et al., 2017).
Occupational Chlorinated Solvent Exposure
Ruder (2006) reviews adverse health effects from occupational exposure to chlorinated solvents, detailing toxicology, metabolism, and epidemiology studies. While "1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol" is not a chlorinated solvent, understanding the toxicological profiles of related compounds can inform safety protocols in its handling and use (Ruder, 2006).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those structurally related to "1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol," are explored for their antitumor activity in a review by Iradyan et al. (2009). The study focuses on the synthesis and biological properties of various imidazole derivatives, potentially guiding future research on the subject compound's applications in medicinal chemistry (Iradyan et al., 2009).
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPFHVQYAYNMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)


![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)